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Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-fl]quinoxaline (N-Hydroxy-melQX) is the principal
proximate carcinogen formed from the metabolic N-hydroxylation of 2-amino-3,8-
dimethylimidazo[4,5-flquinoxaline (MelQx), a potent mutagen found in cooked meats. This
document provides a comprehensive technical overview of the physical, chemical, and
biological properties of N-Hydroxy-melQX. It details its metabolic activation pathway leading to
genotoxicity, summarizes its physicochemical characteristics, and provides in-depth
experimental protocols for its synthesis and analysis. This guide is intended to serve as a
critical resource for researchers in toxicology, oncology, and drug development studying the
mechanisms of chemical carcinogenesis.

Physical and Chemical Properties

N-Hydroxy-melQX is the N-hydroxylated metabolite of MelQx. While detailed experimental
data on the pure compound's physical properties are scarce in the literature, key identifiers and
computed data have been established. Its reactivity is centered on the N-hydroxy group, which
is crucial for its biological activity.
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Table 1: Physical and Chemical Properties of N-Hydroxy-melQX

Property

Value

Citation(s)

IUPAC Name

N-(3,8-dimethylimidazo[4,5-

flquinoxalin-2-yl)hydroxylamine

[1]

Molecular Formula

C11H11NsO

[1]

Molecular Weight

229.24 g/mol

[1]

Monoisotopic Mass

229.09635999 Da

[1]

CAS Number 115044-41-2 [1]
Not Reported (Parent MelQx is
Appearance . .
a crystalline solid)
Not Reported (Parent MelQx
Melting Point melts at 295-300 °C with
decomposition)
Not Reported (Parent MelQx is
Solubility soluble in methanol and [2]
DMSO)
UV spectrum does not show a
UV-Vis Absorption large bathochromic shift [3]

compared to MelQx.

Computed XLogP3

1.2

[1]

Mass Spectrometry

Protonated molecule [M+H]*
observed at m/z 230. Facile

loss of oxygen is characteristic.

[4]

Metabolic Activation and Genotoxicity

The carcinogenicity of MelQx is contingent upon its metabolic activation to N-Hydroxy-melQX,
a reaction primarily catalyzed by cytochrome P450 enzymes in the liver and extrahepatic
tissues. This proximate carcinogen is then further esterified to highly reactive intermediates that
form covalent bonds with DNA, initiating mutagenesis.
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Bioactivation Pathway

The bioactivation of MelQx is a multi-step process:

o N-Hydroxylation: MelQx is first oxidized at the exocyclic amino group (N?) by cytochrome
P450 1A2 (CYP1A2) in the liver to form N-Hydroxy-melQX.[5][6] Extrahepatic tissues may
utilize CYP1A1.[5]

o O-Esterification: The N-hydroxy metabolite is subsequently activated by O-acetylation via N-
acetyltransferase 2 (NAT2) or by O-sulfonation via sulfotransferases (SULTs).[5] This creates
highly unstable N-acetoxy or N-sulfonyloxy esters.

o DNA Adduct Formation: These reactive esters spontaneously break down to form
electrophilic nitrenium ions, which readily attack nucleophilic sites on DNA. The primary and
most studied adduct is formed at the C8 position of guanine, creating N-(deoxyguanosin-8-
yl)-MelQx (dG-C8-MelQx).[5] A minor adduct, 5-(deoxyguanosin-N2-yl)-MelQXx, is also
formed.[7]

o Detoxification: Alternatively, N-Hydroxy-melQX can be detoxified through N2-
glucuronidation, a pathway that facilitates its excretion.[8]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b045621?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2135550/
https://www.ncbi.nlm.nih.gov/books/NBK513605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2135550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2135550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2135550/
https://pubmed.ncbi.nlm.nih.gov/8870995/
https://www.benchchem.com/product/b045621?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10537291/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

MelQx
(2-amino-3,8-dimethylimidazo
[4,5-flquinoxaline)

CYP1A2 (Liver)
N-Hydroxylation

y

N-Hydroxy-melQx
(Proximate Carcinogen)

NAT2 (O-Acetylation UGTs
Sulrs (O-Sulfonation (Glucuronidation)

N-Acetoxy-MelQx
N-Sulfonyloxy-MelQx
(Ultimate Carcinogens)

N-OH-MelQx-N2-glucuronide

(Detoxification/Excretion)

Spontaneous
Heterolysis

Electrophilic
Nitrenium lon

dG-C8-MelQx
DNA Adducts

Mutagenesis &
Carcinogenesis

Click to download full resolution via product page

Caption: Metabolic activation pathway of MelQx to its ultimate carcinogenic form.

DNA Damage Response

The formation of bulky dG-C8-MelQx adducts distorts the DNA helix, triggering cellular DNA
Damage Response (DDR) pathways. These adducts are primarily recognized and removed by
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the Nucleotide Excision Repair (NER) pathway.[5][9] If the damage overwhelms the repair
capacity or if the repair is error-prone, the persistent adducts can lead to mutations during DNA
replication, a critical step in the initiation of cancer. The genotoxic stress can also activate
checkpoint kinases and the p53 tumor suppressor protein, potentially leading to cell cycle
arrest or apoptosis.
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Caption: Hypothesized DNA Damage Response to N-Hydroxy-melQx-induced adducts.

Experimental Protocols
Synthesis of N-Hydroxy-melQX

This protocol is based on the described reduction of 2-nitro-MelQx.[10]

e Principle: 2-nitro-MelQx is reduced to N-Hydroxy-melQx using a mild reducing agent,
ascorbic acid, in an alkaline medium.

e Materials:
o 2-nitro-MelQx

Ascorbic acid

[e]

[e]

29.9% Ammonium hydroxide (NH4OH) solution

Methanol

(¢]

[¢]

Deionized water

[¢]

Solid-phase extraction cartridges (e.g., C18 Sep-Pak)

e Procedure:

o

Dissolve 2-nitro-MelQx in 29.9% NH4OH.

Add a stoichiometric excess of ascorbic acid to the solution.

[¢]

[¢]

Stir the reaction mixture at room temperature, protected from light, and monitor the
reaction progress by TLC or HPLC.

[¢]

Upon completion, neutralize the reaction mixture carefully with an appropriate acid (e.g.,
HCI).

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b045621?utm_src=pdf-body-img
https://www.benchchem.com/product/b045621?utm_src=pdf-body
https://www.benchchem.com/product/b045621?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/59/20/5154/505895/N-Oxidative-Metabolism-of-2-Amino-3-8
https://www.benchchem.com/product/b045621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Condition a C18 solid-phase extraction cartridge by washing with methanol followed by
deionized water.

o Load the neutralized reaction mixture onto the conditioned cartridge.
o Wash the cartridge with deionized water to remove salts and unreacted ascorbic acid.
o Elute the N-Hydroxy-melQx product with methanol.

o Verify the purity of the product using HPLC-UV and confirm its identity via mass
spectrometry. The expected protonated molecular ion is m/z 230.[4]

N-Hydroxy-melQx O-Acetyltransferase (NAT) Assay

This protocol measures the NAT-dependent activation of N-Hydroxy-melQx by quantifying the
formation of the dG-C8-MelQx adduct.[5]

e Principle: Cytosolic extracts containing NAT enzyme are incubated with N-Hydroxy-melQXx,
acetyl coenzyme A (acetyl-CoA), and deoxyguanosine (dG). The N-acetoxy intermediate
formed reacts with dG to produce the stable dG-C8-MelQx adduct, which is then quantified
by HPLC.

o Materials:

o

Cell or tissue cytosolic lysate (source of NAT enzyme)

[¢]

N-Hydroxy-melQx solution (e.g., 100 uM in a suitable solvent)

o

Acetyl-CoA solution (e.g., 1 mM)

[e]

Deoxyguanosine (dG) solution (e.g., 1 mg/mL)

o

Reaction buffer (e.g., Tris-HCI, pH 7.4)

[¢]

Water-saturated ethyl acetate

[¢]

HPLC system with UV or MS detector

e Procedure:
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o Prepare reaction mixtures containing equal amounts of cell lysate protein, reaction buffer,
1 mg/mL deoxyguanosine, and 100 uM N-Hydroxy-melQXx.

o Initiate the reaction by adding 1 mM acetyl-CoA.
o Incubate at 37°C for a defined period (e.g., 10 minutes).

o Stop the reaction by adding an equal volume of water-saturated ethyl acetate and

vortexing vigorously.
o Centrifuge to separate the phases (e.g., 10,000 x g for 10 minutes).

o Transfer the organic (ethyl acetate) phase to a clean tube and evaporate to dryness under
a stream of nitrogen.

o Reconstitute the residue in a suitable mobile phase (e.g., 20% acetonitrile in water).

o Analyze by reverse-phase HPLC to separate and quantify the dG-C8-MelQx adduct. Use
an authentic standard for calibration.

2p-postlabelling Assay for dG-C8-MelQx Adducts

This is an ultrasensitive method for detecting DNA adducts in samples where adduct levels are
very low.[11][12]

e Principle: DNA is enzymatically digested to 3'-mononucleotides. The bulky, hydrophobic
adducts are enriched, then radioactively labeled at the 5'-hydroxyl group using [y-32P]ATP
and T4 polynucleotide kinase. The labeled adducts are then separated by chromatography
and quantified.

e Materials:
o DNA sample (1-10 pg)
o Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD)

o Nuclease P1
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[e]

o

[¢]

o

Butanol
[y-32P]ATP (high specific activity)
T4 polynucleotide kinase (PNK)

TLC plates or HPLC system with a radioactivity detector

Procedure:

DNA Digestion: Digest DNA to deoxyribonucleoside 3'-monophosphates using a mixture of
MN and SPD.

Adduct Enrichment: Add nuclease P1 to the digest to dephosphorylate normal nucleotides
to nucleosides, leaving the bulky adducts as 3'-monophosphates. Alternatively, use
butanol extraction to selectively partition the hydrophobic adducts away from normal
nucleotides.[7]

>'-Labeling: Incubate the enriched adducts with excess [y-32P]ATP and T4 polynucleotide
kinase to label the 5-OH group, forming 3',5'-bisphosphates.

Chromatographic Separation: Separate the 32P-labeled adducts using multi-directional
TLC on PEl-cellulose plates or by reverse-phase HPLC with an on-line radioactivity
detector.

Detection and Quantification: Detect adducts by autoradiography (TLC) or by the
radioactivity detector (HPLC). Quantify by scintillation counting or phosphorimaging of the
adduct spots/peaks and compare to the total amount of nucleotides analyzed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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